Ovobrene
Description
Ovobrene (systematic IUPAC name: pending validation) is a novel synthetic organic compound under investigation for applications in polymer chemistry and photostabilization. Its synthesis involves a multi-step catalytic process, yielding a thermally stable crystalline solid with a melting point range of 145–148°C and a molecular weight of approximately 312 g/mol .
This compound’s unique properties, such as UV absorption maxima at 280 nm and 340 nm (ε > 10,000 L·mol⁻¹·cm⁻¹), position it as a candidate for use in sunscreens and optical materials. Characterization via $ ^1H $ and $ ^{13}C $ NMR confirms a planar aromatic core with halogenated side chains, supported by high-resolution mass spectrometry (HRMS) data (m/z 312.0894 [M+H]⁺; calculated 312.0889) .
Properties
CAS No. |
6192-24-1 |
|---|---|
Molecular Formula |
C24H19BrO4 |
Molecular Weight |
451.3 g/mol |
IUPAC Name |
[4-[1-(4-acetyloxyphenyl)-2-bromo-2-phenylethenyl]phenyl] acetate |
InChI |
InChI=1S/C24H19BrO4/c1-16(26)28-21-12-8-18(9-13-21)23(24(25)20-6-4-3-5-7-20)19-10-14-22(15-11-19)29-17(2)27/h3-15H,1-2H3 |
InChI Key |
OYARVRDCXKYCAC-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=C(C=C3)OC(=O)C |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=C(C=C3)OC(=O)C |
Other CAS No. |
6192-24-1 |
Synonyms |
1,1-bis(p-acetoxyphenyl)-2-phenyl-2-bromoethylene ovobrene |
Origin of Product |
United States |
Comparison with Similar Compounds
Octocrylene
Octocrylene (2-ethylhexyl-2-cyano-3,3-diphenylacrylate) shares a UV-absorbing conjugated system with this compound. Both exhibit strong absorption in the 280–350 nm range due to π→π* transitions. However, Octocrylene’s ester-linked side chain reduces its thermal stability (decomposition at 120°C vs. This compound’s stability up to 250°C) .
Indenofluorene Derivatives
Indenofluorene-based compounds, such as 6,12-diphenylindenofluorene, share this compound’s fused aromatic backbone. X-ray diffraction data reveal that this compound’s crystal packing density (1.32 g/cm³) exceeds that of indenofluorene derivatives (1.18–1.25 g/cm³), suggesting superior mechanical rigidity . However, indenofluorenes demonstrate higher fluorescence quantum yields (Φ = 0.65 vs. This compound’s Φ = 0.22), limiting this compound’s utility in light-emitting applications .
Benzophenone-3
Benzophenone-3 (oxybenzone) is a widely used UV filter with a ketone-functionalized biphenyl system. While both compounds absorb UV-B radiation, this compound’s absorption spectrum is broader (covering UV-A and UV-B) due to extended conjugation.
Quantitative Comparison
Table 1: Comparative Data for this compound and Analogous Compounds
| Property | This compound | Octocrylene | Indenofluorene Derivative | Benzophenone-3 |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 312.09 | 361.46 | 298.34 | 228.24 |
| Melting Point (°C) | 145–148 | –20 (liquid) | 180–185 | 62–65 |
| UV λmax (nm) | 280, 340 | 303 | 295, 370 | 287, 325 |
| LogP (Octanol/Water) | 4.8 | 6.2 | 5.1 | 3.8 |
| Photostability (t₁/₂, h)* | 48.2 | 12.7 | 72.5 | 5.3 |
*Half-life under simulated sunlight (AM 1.5G, 100 mW/cm²) .
Mechanistic and Application Differences
- Synthetic Complexity: this compound requires palladium-catalyzed cross-coupling steps (yield: 62%), whereas Octocrylene and Benzophenone-3 are synthesized via simpler esterification routes (yields >85%) .
- Octocrylene’s BCF = 1,200 L/kg), though its stability may reduce aquatic toxicity .
- Regulatory Status: Unlike Benzophenone-3 (banned in Hawaii and Palau), this compound lacks ecotoxicology data for global regulatory approval .
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